molecular formula C15H15ClN2O2 B11441738 N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B11441738
M. Wt: 290.74 g/mol
InChI Key: CZSBGORNEHWFDJ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenyl group and a cyclohepta[d][1,2]oxazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c16-10-5-4-6-11(9-10)17-15(19)14-12-7-2-1-3-8-13(12)20-18-14/h4-6,9H,1-3,7-8H2,(H,17,19)

InChI Key

CZSBGORNEHWFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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